(2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Overview
Description
(2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a 2-(trifluoromethyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and exhibit various pharmacological activities.
Fluorinated compounds: Compounds containing fluorine atoms, such as fluoxetine and fluticasone, are known for their enhanced biological activity and stability.
Uniqueness
(2-FLUOROPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O/c20-17-8-4-2-6-15(17)18(26)25-11-9-24(10-12-25)13-14-5-1-3-7-16(14)19(21,22)23/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWPBDZWNRWDGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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